molecular formula C17H16N2OS B2445315 1-{[1,1'-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole CAS No. 851863-41-7

1-{[1,1'-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2445315
CAS No.: 851863-41-7
M. Wt: 296.39
InChI Key: SSAYAMJTPFQKEK-UHFFFAOYSA-N
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Description

1-{[1,1’-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is an organic compound that features a biphenyl group, a carbonyl group, and a methylsulfanyl group attached to an imidazole ring

Properties

IUPAC Name

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-21-17-18-11-12-19(17)16(20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAYAMJTPFQKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-{[1,1’-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, mild conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, and halides, often in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

1-{[1,1'-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is an organic compound with potential applications in medicinal chemistry and biological studies. Its unique structure combines a biphenyl group, a carbonyl group, and a methylsulfanyl group attached to an imidazole ring, making it a candidate for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The biphenyl and imidazole moieties are known to engage in interactions with proteins or enzymes, which may lead to the inhibition of their activity or modulation of their functions. This mechanism is crucial for its potential therapeutic applications in diseases where such proteins play critical roles.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting pro-inflammatory pathways, particularly through the modulation of nuclear factor κB (NF-κB) transcriptional activity. Such inhibition is critical in conditions characterized by excessive inflammation .
  • Enzyme Inhibition : It has been identified as a potential inhibitor of various enzymes involved in metabolic pathways. The structural features of the compound suggest that it can act as a competitive inhibitor for certain targets.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anti-inflammatory Studies :
    • A study screening a library of compounds for anti-inflammatory properties identified derivatives similar to this compound that inhibited NF-κB activation with IC50 values below 50 µM. This suggests that modifications to the core structure could enhance its anti-inflammatory efficacy .
  • Enzyme Interaction :
    • Research has demonstrated that the compound can inhibit specific kinases involved in inflammatory responses. The biphenyl group enhances binding affinity to these targets, suggesting a structure-activity relationship that could be exploited for drug development.
  • Cell Proliferation Assays :
    • In vitro assays have shown that treatment with this compound leads to significant reductions in cell proliferation in cancer cell lines, indicating potential anticancer properties. The mechanism appears to involve apoptosis induction through the activation of specific signaling pathways .

Data Tables

Here are some summarized findings from various studies regarding the biological activity of this compound:

Activity Observation Reference
Anti-inflammatoryInhibits NF-κB activation (IC50 < 50 µM)
Enzyme inhibitionCompetitive inhibition of key metabolic enzymes
Cell proliferationReduces growth in cancer cell lines

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